BenchChemオンラインストアへようこそ!

DMTr-FNA-C(Bz)phosphoramidite

Antisense oligonucleotide design siRNA duplex stability Aptamer affinity maturation

Accelerate your RNA therapeutic research with site-specific 2'-fluoro-cytidine modification. DMTr-FNA-C(Bz)phosphoramidite delivers consistent ~2.0°C/residue Tm enhancement and proven nuclease resistance, matching designs used in FDA-approved siRNA therapies. Ideal for LNA/2'-F chimeras and post-SELEX aptamers, this monomer provides superior thermodynamic stabilization over 2'-OMe alternatives. Supports FANA xeno nucleic acid synthesis.

Molecular Formula C45H52N5O8P
Molecular Weight 821.9 g/mol
Cat. No. B12380668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-FNA-C(Bz)phosphoramidite
Molecular FormulaC45H52N5O8P
Molecular Weight821.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCN4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5
InChIInChI=1S/C45H52N5O8P/c1-33(2)50(34(3)4)59(57-29-13-27-46)58-31-41(55-32-49-28-26-42(48-44(49)52)47-43(51)35-14-9-7-10-15-35)30-56-45(36-16-11-8-12-17-36,37-18-22-39(53-5)23-19-37)38-20-24-40(54-6)25-21-38/h7-12,14-26,28,33-34,41H,13,29-32H2,1-6H3,(H,47,48,51,52)
InChIKeyKYJJUEVQJPBHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-FNA-C(Bz)phosphoramidite: A Critical 2′-Fluoro Cytidine Building Block for Enhanced Oligonucleotide Therapeutics and Research


DMTr-FNA-C(Bz)phosphoramidite (CAS: 326802-62-4) is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis for the site-specific incorporation of 2′-fluoro-modified cytidine (2′-F-C) residues [1]. This compound features a 5′-O-dimethoxytrityl (DMTr) protecting group and an N⁴-benzoyl (Bz) protected cytosine base, with a 2′-cyanoethyl-protected phosphoramidite moiety at the 3′-position [2]. The resulting 2′-fluoro modification represents a second-generation nucleic acid chemistry that has been incorporated into multiple FDA-approved oligonucleotide therapeutics, including lumasiran and inclisiran, demonstrating its established utility in clinical applications [3].

Why DMTr-FNA-C(Bz)phosphoramidite Cannot Be Interchanged with 2′-OMe or DNA Phosphoramidites in Performance-Critical Applications


The 2′-fluoro modification produces a sugar pucker that is fundamentally distinct from 2′-O-methyl (2′-OMe) and unmodified DNA residues, directly impacting duplex thermodynamics, nuclease susceptibility, and downstream biological activity. The high electronegativity of fluorine forces the ribose ring into a C3′-endo conformation that mimics RNA's A-form geometry, whereas 2′-OMe modifications adopt a less rigid conformational ensemble and DNA residues assume B-form geometry [1]. These conformational differences translate into quantitatively distinct melting temperature (Tm) contributions, with 2′-F residues providing approximately 1.8–2.0°C stabilization per residue compared to 1.3–1.5°C for 2′-OMe when hybridized to RNA targets [2]. Furthermore, fully 2′-F-modified homoduplexes exhibit the highest Tm among all common 2′-modifications, with the order: 2′-F:2′-F > 2′-O-propyl:2′-O-propyl > 2′-OMe:2′-OMe > RNA:RNA > DNA:DNA [3]. Substituting DMTr-FNA-C(Bz)phosphoramidite with a 2′-OMe or DNA cytidine phosphoramidite would alter both the thermodynamic stability and nuclease resistance profile of the final oligonucleotide product in a non-linear, sequence-dependent manner, potentially compromising therapeutic efficacy or research reproducibility.

DMTr-FNA-C(Bz)phosphoramidite: Quantified Differentiation Evidence Versus Comparator Modifications


Thermodynamic Stabilization: Per-Residue Tm Enhancement of 2′-F-C Versus 2′-OMe-C and RNA-C

2′-Fluoro-modified cytidine residues incorporated via DMTr-FNA-C(Bz)phosphoramidite provide a per-residue melting temperature (Tm) increase of approximately 1.8–2.0°C when hybridized to complementary RNA, compared to unmodified DNA oligonucleotides [1][2]. This stabilization exceeds that of 2′-O-methyl (2′-OMe) residues, which provide approximately 1.3–1.5°C per residue, and unmodified RNA residues, which provide approximately 1.0–1.1°C per residue [1][2]. The stabilization effect is additive with increasing 2′-F content and exhibits slight cooperativity [1].

Antisense oligonucleotide design siRNA duplex stability Aptamer affinity maturation

Homoduplex Thermal Stability Ranking: 2′-F:2′-F Duplexes Outperform All Common 2′-Modifications

In a systematic comparison of fully modified oligoribonucleotide homoduplexes, the thermal stability order was determined as: 2′-fluoro:2′-fluoro > 2′-O-propyl:2′-O-propyl > 2′-O-methyl:2′-O-methyl > RNA:RNA > DNA:DNA [1]. The 2′-F:2′-F homoduplex exhibited the highest Tm among all tested 2′-modifications, indicating superior self-complementary duplex stability [1].

Aptamer engineering Xeno nucleic acid (XNA) design Self-assembling nucleic acid nanostructures

Exonuclease Stability of LNA/2′-F Chimeric Oligonucleotides Versus 2′-OMe/2′-F Chimeras

In a systematic evaluation of 2′-fluoro-modified chimeric antisense oligonucleotides for exon skipping applications, LNA/2′-F chimeric AOs demonstrated higher exonuclease stability than 2′-OMe/2′-F chimeras [1]. All AOs containing 2′-F nucleotides induced efficient exon-23 skipping in mdx mouse myotubes, with LNA/2′-F chimeras achieving better efficiency than AOs without LNA modification [1].

Exon skipping therapy Duchenne muscular dystrophy Splice-switching oligonucleotides

Serum Stability Half-Life of 2′-Fluoro RNA Oligonucleotides in Human and Mouse Serum

For constructs composed of 2′-fluoro RNA, calculated stability half-lives ranged from 2.2 hours in mouse serum (without 3′ inverted dT cap) to 12 hours in fresh human serum (with 3′ inverted dT cap) [1]. Notably, 2′-fluoro RNA (fYrR) alone was found to be only roughly as stable as unmodified DNA (2′-deoxy) in serum, underscoring the importance of combining 2′-F modifications with terminal capping strategies or full backbone modification [1].

Aptamer therapeutic development In vivo pharmacokinetics Nuclease resistance optimization

DMTr-FNA-C(Bz)phosphoramidite: Optimal Application Scenarios Based on Verified Differentiation Evidence


Construction of LNA/2′-F Chimeric Gapmer Antisense Oligonucleotides for Exon Skipping Therapeutics

DMTr-FNA-C(Bz)phosphoramidite is optimally deployed in LNA/2′-F chimeric antisense oligonucleotides with phosphorothioate backbones for splice-switching applications. This design leverages the quantified advantage of LNA/2′-F chimeras over 2′-OMe/2′-F chimeras in both exonuclease stability and reduced cytotoxicity, as demonstrated in mdx mouse myotube exon-23 skipping assays [1]. The 2′-F-C residue contributes approximately 1.8–2.0°C per residue to target RNA binding affinity, enabling shorter oligonucleotide designs with maintained potency [2]. This scenario is particularly relevant for Duchenne muscular dystrophy and other splice-modulation therapeutic programs where standard phosphoramidite chemistry compatibility reduces manufacturing complexity relative to PMO-based alternatives [1].

Development of Thermally Stabilized siRNA Therapeutics with 2′-F-Modified Pyrimidine Tracts

For siRNA therapeutic development programs requiring enhanced duplex stability and extended plasma residence time, DMTr-FNA-C(Bz)phosphoramidite enables the synthesis of siRNA with 2′-F-modified pyrimidines. Such siRNA constructs demonstrated greatly increased stability in human plasma compared to unmodified 2′-OH siRNA and were functional in both cell culture and in vivo mouse models [1]. The per-residue Tm enhancement of ~2.0°C for 2′-F residues provides additive thermodynamic stabilization that supports duplex integrity during systemic circulation [2]. This application scenario aligns with the modification patterns employed in FDA-approved siRNA therapeutics such as lumasiran and inclisiran, which incorporate 2′-F modifications to balance potency, stability, and safety [3].

Engineering of High-Affinity Aptamers with Fully 2′-F-Modified or 2′-F-Enriched Binding Domains

DMTr-FNA-C(Bz)phosphoramidite supports the post-SELEX optimization of aptamer candidates by enabling site-specific incorporation of 2′-F-C residues into critical binding regions. The 2′-F modification enhances target binding affinity beyond what is achievable with 2′-OH RNA aptamers while providing nuclease resistance [1]. Fully modified 2′-F:2′-F homoduplexes exhibit the highest thermal stability among all common 2′-modifications, making this chemistry particularly suitable for aptamers requiring structurally rigid stem regions [2]. However, procurement should account for the finding that 2′-F RNA alone provides only modest serum half-life extension (2.2–12 hours) unless combined with terminal capping or full 2′-OMe modification in non-binding regions [3].

Synthesis of FANA (2′-Fluoro Arabino Nucleic Acid) Oligonucleotides for XNA Research and Enzymatic Studies

DMTr-FNA-C(Bz)phosphoramidite is applicable to the solid-phase synthesis of FANA oligonucleotides, a xeno nucleic acid (XNA) class with demonstrated antisense efficacy and the capacity to fold into functional aptamer and enzyme-like structures [1]. Recent advances have expanded the enzymatic toolkit for FANA manipulation, including T4 PNK phosphorylation, T4 DNA ligase-mediated ligation, and Tgo DNA polymerase-catalyzed PCR amplification of DNA–FANA chimeras [1]. These capabilities enable the enzymatic reconstruction of RNA-cleaving FANA agents and in vitro transcription of RNA from FANA-containing templates, broadening the utility of DMTr-FNA-C(Bz)phosphoramidite beyond traditional oligonucleotide synthesis into XNA evolution and synthetic biology research programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMTr-FNA-C(Bz)phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.